1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-isopropyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism by which 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by electron-withdrawing effects, which can affect the overall reaction mechanism .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the isopropyl group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which can further influence its chemical properties.
3-Bromobenzotrifluoride: Similar structure but lacks the isopropyl group
Uniqueness: The combination of these substituents can enhance the compound’s stability and make it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C10H10BrF3 |
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Molecular Weight |
267.08 g/mol |
IUPAC Name |
1-bromo-3-propan-2-yl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3/c1-6(2)7-3-8(10(12,13)14)5-9(11)4-7/h3-6H,1-2H3 |
InChI Key |
BJRCFRRGVMAXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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